molecular formula C13H23NO3 B2528119 N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide CAS No. 2411283-81-1

N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide

Cat. No. B2528119
CAS RN: 2411283-81-1
M. Wt: 241.331
InChI Key: ZUGLIASQSXJBAT-UHFFFAOYSA-N
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Description

N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a purine nucleoside that is involved in a variety of physiological processes, including regulation of blood flow, neurotransmitter release, and immune function. The adenosine A1 receptor is widely distributed throughout the body and is involved in the regulation of cardiovascular, respiratory, and nervous system function. DPCPX has been extensively studied for its potential therapeutic applications in a variety of diseases, including cardiovascular disease, asthma, and epilepsy.

Mechanism of Action

N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide is a selective antagonist of the adenosine A1 receptor. Adenosine binds to the A1 receptor and inhibits the release of neurotransmitters such as norepinephrine and acetylcholine. This compound blocks the binding of adenosine to the A1 receptor, thereby increasing the release of these neurotransmitters and producing a variety of physiological effects.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are largely dependent on the specific disease being studied. In cardiovascular disease, this compound has been shown to improve myocardial function and reduce ischemia-reperfusion injury. In asthma, this compound has been shown to reduce airway hyperresponsiveness and inflammation. In epilepsy, this compound has been shown to reduce seizure activity.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide in lab experiments is its selectivity for the adenosine A1 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other adenosine receptors. One limitation of using this compound is its potential toxicity at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide. One area of interest is its potential use in the treatment of chronic obstructive pulmonary disease (COPD), a progressive lung disease that affects millions of people worldwide. This compound has been shown to reduce airway inflammation and hyperresponsiveness in animal models of COPD, and further research is needed to determine its potential therapeutic benefits in humans. Another area of interest is the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease. Adenosine has been shown to play a role in the regulation of neuronal activity and synaptic plasticity, and this compound may have potential therapeutic benefits in these diseases. Finally, further research is needed to determine the long-term safety and efficacy of this compound in humans, particularly in the treatment of chronic diseases.

Synthesis Methods

The synthesis of N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide involves the reaction of 1,3-dimethyl-2-nitrobenzene with ethyl 2-bromoacetate to form 1-(2-bromoacetyl)-3,5-dimethyl-2-nitrobenzene. This compound is then reacted with oxan-4-ol in the presence of potassium carbonate to form 1-(2-bromoacetyl)-3,5-dimethyl-4-(oxan-4-yl)-2-nitrobenzene. Reduction of this compound with sodium dithionite yields the corresponding amine, which is then reacted with epichlorohydrin to form this compound.

Scientific Research Applications

N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide has been extensively studied for its potential therapeutic applications in a variety of diseases. In cardiovascular disease, this compound has been shown to improve myocardial function and reduce ischemia-reperfusion injury. In asthma, this compound has been shown to reduce airway hyperresponsiveness and inflammation. In epilepsy, this compound has been shown to reduce seizure activity.

properties

IUPAC Name

N-[2,2-dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,7-10-3-5-16-6-4-10)9-14-12(15)11-8-17-11/h10-11H,3-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGLIASQSXJBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCOCC1)CNC(=O)C2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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